2-(4-(Difluoromethoxy)phenyl)ethanethioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-(Difluoromethoxy)phenyl)ethanethioamide is an organic compound with the molecular formula C9H9F2NOS and a molecular weight of 217.24 g/mol . This compound is characterized by the presence of a difluoromethoxy group attached to a phenyl ring, which is further connected to an ethanethioamide group. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 2-(4-(Difluoromethoxy)phenyl)ethanethioamide typically involves the reaction of 2-(4-(Difluoromethoxy)phenyl)ethanamine with thiophosgene under controlled conditions . The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product in high purity.
Analyse Chemischer Reaktionen
2-(4-(Difluoromethoxy)phenyl)ethanethioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the thioamide group can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of the corresponding amine.
Wissenschaftliche Forschungsanwendungen
2-(4-(Difluoromethoxy)phenyl)ethanethioamide is utilized in various scientific research fields, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is employed in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(4-(Difluoromethoxy)phenyl)ethanethioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group enhances the compound’s binding affinity to these targets, while the ethanethioamide group contributes to its overall stability and reactivity. The compound’s effects are mediated through the modulation of biochemical pathways, leading to changes in cellular functions .
Vergleich Mit ähnlichen Verbindungen
2-(4-(Difluoromethoxy)phenyl)ethanethioamide can be compared with other similar compounds, such as:
2-(4-(Difluoromethoxy)phenyl)isothiocyanate: This compound has a similar structure but contains an isothiocyanate group instead of an ethanethioamide group.
2-(4-(Difluoromethoxy)phenyl)ethanamine: This compound lacks the thioamide group and is used as an intermediate in the synthesis of this compound.
2-(4-(Difluoromethoxy)phenyl)ethanol: This compound contains a hydroxyl group instead of a thioamide group and is used in different chemical reactions.
The uniqueness of this compound lies in its combination of the difluoromethoxy and ethanethioamide groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C9H9F2NOS |
---|---|
Molekulargewicht |
217.24 g/mol |
IUPAC-Name |
2-[4-(difluoromethoxy)phenyl]ethanethioamide |
InChI |
InChI=1S/C9H9F2NOS/c10-9(11)13-7-3-1-6(2-4-7)5-8(12)14/h1-4,9H,5H2,(H2,12,14) |
InChI-Schlüssel |
UFCRQRWEBDXZQC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CC(=S)N)OC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.